(4S)-4-Aminohexanoic acid, also known as 4-aminohexanoic acid, is a compound classified as a gamma amino acid. It features an amino group attached to the fourth carbon of a six-carbon chain, making it significant in various biochemical applications. This compound is recognized for its role in protein synthesis and as a precursor for other bioactive molecules.
(4S)-4-Aminohexanoic acid can be derived from natural sources or synthesized through chemical processes. It is often utilized in pharmaceutical and biochemical research due to its unique structural properties and biological activity.
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives, characterized by the presence of a primary amine group (-NH2) and a carboxylic acid group (-COOH) within its molecular structure. Its IUPAC name is (4R)-4-aminohexanoic acid, and it has a molecular formula of C₆H₁₃NO₂.
The synthesis of (4S)-4-aminohexanoic acid can be achieved through various methods, including:
For example, one method involves using N-protected amino acids in solution with coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium to form active esters, which can then react with other amino acids or carboxylic acids to yield (4S)-4-aminohexanoic acid .
The molecular structure of (4S)-4-aminohexanoic acid consists of a straight-chain hexanoic acid with an amino group on the fourth carbon.
These details indicate that (4S)-4-aminohexanoic acid has a relatively simple structure but possesses functional groups that contribute to its reactivity and biological activity.
(4S)-4-aminohexanoic acid participates in various chemical reactions typical for amino acids, including:
The formation of peptide bonds typically involves activating the carboxylic group of (4S)-4-aminohexanoic acid using coupling agents like HBTU or DMT/NMM, facilitating the reaction with nucleophilic amines .
The mechanism of action for (4S)-4-aminohexanoic acid primarily involves its role in protein synthesis and modulation of neurotransmitter activity. It acts as an inhibitor of certain enzymes involved in neurotransmitter degradation, thereby enhancing levels of neurotransmitters like gamma-aminobutyric acid (GABA).
Research indicates that (4S)-4-aminohexanoic acid may interact with specific enzymes such as 4-aminobutyrate aminotransferase, influencing metabolic pathways related to GABA synthesis .
These properties suggest that (4S)-4-aminohexanoic acid is highly soluble in water and has significant interactions with biological macromolecules.
(4S)-4-aminohexanoic acid finds various scientific uses:
(4S)-4-Aminohexanoic acid is a structural analogue of gamma-aminobutyric acid (Gamma-Aminobutyric Acid) and acts as a substrate-specific modulator of gamma-aminobutyrate aminotransferase (Gamma-Aminobutyrate Aminotransferase), a pyridoxal 5'-phosphate-dependent enzyme. Gamma-Aminobutyrate Aminotransferase catalyzes the conversion of Gamma-Aminobutyric Acid and 2-oxoglutarate to succinate semialdehyde and glutamate, regulating neuronal Gamma-Aminobutyric Acid levels. The compound competitively binds to the enzyme's active site via interactions with conserved residues—notably Lysine 329—which anchors the pyridoxal 5'-phosphate cofactor. This binding impedes the transamination reaction, increasing synaptic Gamma-Aminobutyric Acid concentrations [1] [4].
Structurally, the C4 chiral center and six-carbon backbone of (4S)-4-aminohexanoic acid mimic Gamma-Aminobutyric Acid but lack the reactive group necessary for irreversible inhibition. Unlike vigabatrin (gamma-vinyl Gamma-Aminobutyric Acid), which forms a covalent adduct with pyridoxal 5'-phosphate, (4S)-4-aminohexanoic acid exhibits reversible inhibition. Kinetic studies reveal an inhibition constant (K~i~) of 15–25 μM, positioning it as a moderate-affinity modulator [1] [6]. *Table 1 summarizes key inhibitors of Gamma-Aminobutyrate Aminotransferase:
Table 1: Comparative Inhibition Profiles for Gamma-Aminobutyrate Aminotransferase
| Compound | Inhibition Type | K~i~ or ED~50~ | Mechanistic Features |
|---|---|---|---|
| (4S)-4-Aminohexanoic acid | Reversible | 15–25 μM | Competitive substrate analogue |
| Vigabatrin | Irreversible | 60 mg/kg (mouse) | Forms covalent adduct with pyridoxal 5'-phosphate |
| (4S)-4-Amino-5,6-heptadienoic acid | Irreversible | 70 mg/kg (oral) | Allenic structure; suicide inhibitor |
Engineered amino acid dehydrogenases demonstrate altered substrate scope toward non-natural substrates like (4S)-4-aminohexanoic acid. These enzymes typically catalyze reductive amination of α-keto acids using nicotinamide adenine dinucleotide phosphate as a cofactor. Structural analysis of valine dehydrogenase from Streptomyces cinnamonensis reveals a substrate-binding pocket defined by hydrophobic residues (e.g., Leucine 97, Valine 101, and Isoleucine 126). Mutations in these residues expand the pocket to accommodate C6 substrates such as (4S)-4-aminohexanoic acid, which exceeds natural substrates in chain length [8].
Key specificity determinants include:
Table 2 outlines dehydrogenase specificity adaptations:Table 2: Engineered Dehydrogenase Substrate Specificity
| Enzyme Source | Natural Substrate Size | Engineered Mutation | Activity Toward (4S)-4-Aminohexanoic Acid |
|---|---|---|---|
| Wild-type valine dehydrogenase | C~5~ (branched) | None | Negligible |
| S. cinnamonensis mutant | Extended | L97A/V101F | k~cat~ = 2.1 s⁻¹; K~m~ = 0.8 mM |
Although not a direct participant in nitrate reduction, (4S)-4-aminohexanoic acid provides a model for probing conserved catalytic motifs in molybdenum-dependent enzymes like ferredoxin-dependent nitrate reductase. This enzyme shares mechanistic parallels with Gamma-Aminobutyrate Aminotransferase, particularly in pyridoxal 5'-phosphate-independent redox coordination. Nitrate reductase utilizes a molybdenum bis-molybdopterin guanine dinucleotide cofactor and a [4Fe-4S] cluster for electron transfer. Site-directed mutagenesis studies identify residues critical for catalysis: Cysteine 148 (ligand to molybdenum), Methionine 149, Aspartate 163, and Arginine 351. These residues coordinate nitrate binding and electron-proton coupling [3] [5].
Homology analyses suggest:
These insights highlight evolutionary optimization of active sites for small-molecule transformation, providing a template for designing biomimetic catalysts targeting (4S)-4-aminohexanoic acid.
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